molecular formula C17H15N3 B5651875 9-ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline

9-ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B5651875
M. Wt: 261.32 g/mol
InChI Key: IHMBHCXWROGQNC-UHFFFAOYSA-N
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Description

9-Ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic organic compound belonging to the indolo[2,3-b]quinoxaline family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common approach is the condensation of o-phenylenediamine with ethyl acetoacetate followed by cyclization under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts such as palladium or nickel can also be employed to improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 9-Ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various alkyl or aryl groups at specific positions on the molecule.

Scientific Research Applications

Chemistry: In organic chemistry, 9-ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions and as a building block in the construction of larger heterocyclic systems.

Biology: This compound has shown potential in biological research, particularly in the study of cytotoxicity and antiviral activities. It has been evaluated against various cancer cell lines, demonstrating moderate cytotoxic effects.

Medicine: Due to its DNA-binding properties, this compound is being investigated for its potential use as an anticancer agent. Its ability to intercalate with DNA suggests it could be used in the development of new chemotherapeutic drugs.

Industry: In material science, this compound has been explored for its use in redox flow batteries, where it acts as a redox-active molecule to store energy. Its stability and low reduction potential make it a promising candidate for this application.

Mechanism of Action

The mechanism by which 9-ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline exerts its effects involves intercalation with DNA. This intercalation disrupts the normal function of DNA, leading to cell death in cancer cells. The molecular targets include DNA and associated proteins involved in cell replication and repair.

Comparison with Similar Compounds

  • Ellipticine: A natural cytotoxic agent isolated from Ochrosia elliptica.

  • B-220: 2,3-Dimethyl-6-(2-dimethylaminomethyl)-6H-indolo[2,3-b]quinoxaline.

  • NCA0424: Another derivative of indolo[2,3-b]quinoxaline with potential biological activity.

Uniqueness: 9-Ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Its unique structure allows for selective interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

9-ethyl-6-methylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c1-3-11-8-9-15-12(10-11)16-17(20(15)2)19-14-7-5-4-6-13(14)18-16/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMBHCXWROGQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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